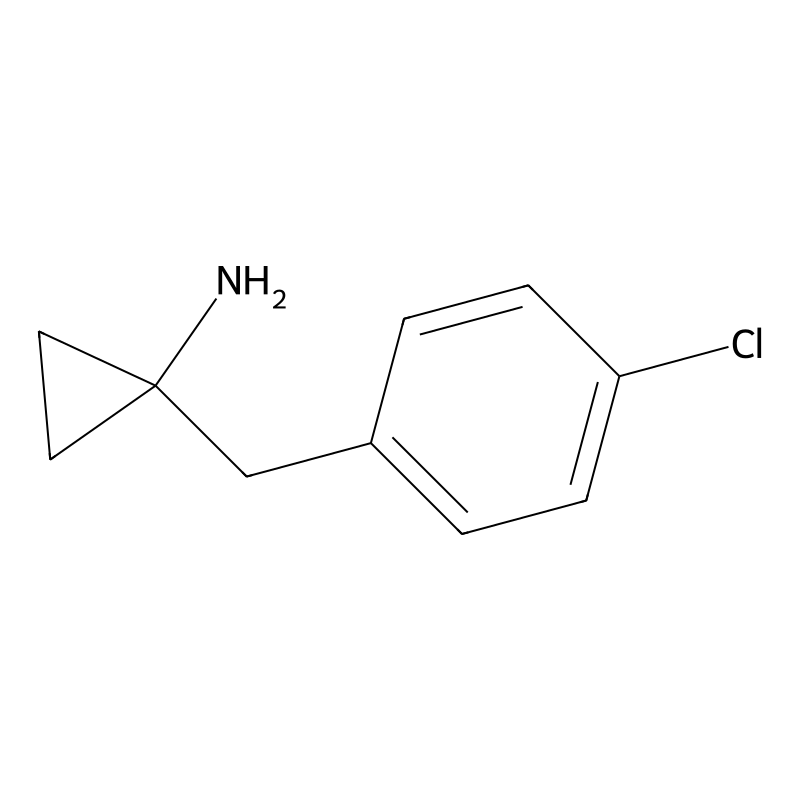

1-(4-Chlorobenzyl)cyclopropanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(4-Chlorobenzyl)cyclopropanamine is a chemical compound characterized by the presence of a cyclopropane ring attached to a 4-chlorobenzyl group. Its molecular formula is with a molar mass of approximately 167.64 g/mol. The compound has notable physical properties, including a melting point of 27 °C and a predicted boiling point of 118-120 °C at reduced pressure (12 Torr) . It is classified as an irritant and should be stored under inert gas conditions at temperatures between 2–8 °C .

The synthesis of 1-(4-Chlorobenzyl)cyclopropanamine can be achieved through various methods:

- Nucleophilic Substitution: Reaction between cyclopropylamine and p-chlorobenzyl chloride.

- Grignard Reaction: Cyclopropanation involving Grignard reagents and suitable nitriles.

- Multi-step Synthesis: Involves intermediate compounds like cyclopropanecarbonyl chloride and subsequent reactions leading to the final amine product .

This compound finds applications in medicinal chemistry, particularly for developing new therapeutic agents targeting central nervous system disorders. Its structural characteristics allow it to serve as a scaffold for synthesizing more complex molecules with enhanced biological properties . Furthermore, it may have potential uses in agrochemicals or as intermediates in organic synthesis.

1-(4-Chlorobenzyl)cyclopropanamine shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Similarity Index | Key Features |

|---|---|---|---|

| 1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride | 72954-91-7 | 0.91 | Contains a phenyl group but differs in side chains |

| (R)-1-(3-Chlorophenyl)-2-methylpropan-1-amine | 1212064-17-9 | 0.89 | Variation in chlorine position affects reactivity |

| (R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride | 1448902-18-8 | 0.89 | Similar amine structure but lacks cyclopropane ring |

| (R)-1-(4-Chloro-2-methylphenyl)ethanamine hydrochloride | 1391435-45-2 | 0.87 | Contains additional methyl group affecting properties |

The uniqueness of 1-(4-Chlorobenzyl)cyclopropanamine lies in its cyclopropane structure combined with the para-chloro substitution on the benzene ring, which may influence its biological activity and chemical reactivity differently than its analogs .